2-Acetyl-5-methoxyphenyl 2-(acetyloxy)benzoate
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Overview
Description
2-Acetyl-5-methoxyphenyl 2-(acetyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of acetyl, methoxy, and acetyloxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-methoxyphenyl 2-(acetyloxy)benzoate typically involves esterification reactions. One common method involves the reaction of 2-acetyl-5-methoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial production may involve the use of alternative catalysts and solvents to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-methoxyphenyl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetyl group can be reduced to form an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methoxyphenyl 2-(acetyloxy)benzoate.
Reduction: Formation of 2-(1-hydroxyethyl)-5-methoxyphenyl 2-(acetyloxy)benzoate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Acetyl-5-methoxyphenyl 2-(acetyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Acetyl-5-methoxyphenyl 2-(acetyloxy)benzoate involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its biological activity by modulating the compound’s interaction with enzymes and receptors. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may inhibit certain enzymes involved in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl benzoate: Similar structure but lacks the acetyl and acetyloxy groups.
Benzoic acid, 2-(acetylamino)-, methyl ester: Contains an acetylamino group instead of the acetyloxy group.
5-Acetyl-2-methoxyphenylboronic acid: Contains a boronic acid group instead of the acetyloxy group .
Uniqueness
2-Acetyl-5-methoxyphenyl 2-(acetyloxy)benzoate is unique due to the presence of both acetyl and acetyloxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
175077-12-0 |
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Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
(2-acetyl-5-methoxyphenyl) 2-acetyloxybenzoate |
InChI |
InChI=1S/C18H16O6/c1-11(19)14-9-8-13(22-3)10-17(14)24-18(21)15-6-4-5-7-16(15)23-12(2)20/h4-10H,1-3H3 |
InChI Key |
XDYYSSZTQIUFMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC(=O)C2=CC=CC=C2OC(=O)C |
Origin of Product |
United States |
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